4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Description
This compound features a pyrrolidin-5-one core substituted at the 3-position with a 4-methylphenyl group and a piperidine-1-carboxamide moiety. The 4-methylphenyl substituent provides moderate lipophilicity, balancing membrane permeability and metabolic stability.
Properties
IUPAC Name |
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-2-4-14(5-3-12)20-11-13(10-16(20)22)18-17(23)19-8-6-15(21)7-9-19/h2-5,13,15,21H,6-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZCPBJXHLXKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further functionalized to introduce the piperidine and hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a dopamine transporter reuptake inhibitor, which means it binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons . This leads to increased levels of dopamine in the synaptic cleft, which can have various physiological effects.
Comparison with Similar Compounds
Key Structural Differences
The table below compares the target compound with structurally related derivatives from recent patents and studies:
Functional Implications
- Hydroxy vs. Thiazole Substituents : The target compound’s 4-hydroxy-piperidine contrasts with thiazole/thiadiazole rings in analogs . Thiazoles enhance π-π interactions with aromatic residues in enzymes (e.g., kinases, HDACs), while the hydroxy group may favor polar targets like GPCRs or solute carriers.
- Lipophilicity : Cyclohexyl () and methylthiazole (Example 196) substituents increase logP values, favoring blood-brain barrier penetration. The target compound’s methylphenyl and hydroxy groups likely result in intermediate logP (~2.5–3.5), balancing solubility and permeability .
- Metabolic Stability : Acetamido side chains (Examples 196–198) resist enzymatic hydrolysis, whereas the target compound’s carboxamide may undergo slower degradation due to steric hindrance from the piperidine ring .
Research Findings from Analogous Compounds
- PROTAC Applications : A PROTAC derivative () with a pyrrolidine-2-carboxamide scaffold demonstrated HDAC4 degradation efficacy (DC₅₀ = 12 nM), highlighting the role of carboxamide substituents in recruiting E3 ligases .
- Kinase Inhibition : Thiadiazole-containing analogs (Example 198) showed inhibitory activity against JAK2 (IC₅₀ = 0.8 μM), suggesting that electron-deficient heterocycles enhance kinase binding .
- Solubility Optimization: Hydroxymethyl-thiazole derivatives (Example 197) exhibited 3-fold higher aqueous solubility than methylthiazole analogs, critical for intravenous formulations .
Biological Activity
4-hydroxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide, also known by its chemical identifier 887465-37-4, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrrolidinone moiety, and a hydroxy group. Its molecular formula is , and it exhibits several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₃ |
| IUPAC Name | This compound |
| CAS Number | 887465-37-4 |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyrrolidinone Moiety : Cyclization of suitable precursors.
- Introduction of the Aromatic Group : Substitution reactions to attach the 4-methylphenyl group.
- Piperidine Ring Formation : Cyclization reactions to complete the structure.
- Final Coupling : Combining the piperidine and pyrrolidinone moieties.
These synthetic routes are essential for producing the compound in a laboratory setting and can be optimized for yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly as a dopamine transporter reuptake inhibitor . This mechanism suggests its potential use in treating neurological disorders such as depression or ADHD.
The compound interacts with the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This leads to increased levels of dopamine in the brain, which can enhance mood and cognitive function.
Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antidepressant Activity : In vivo studies have shown that compounds similar to this one can produce antidepressant-like effects in animal models by modulating dopaminergic signaling pathways.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting it may help in conditions like Parkinson's disease by preserving dopaminergic neurons.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to neurodegenerative diseases, further supporting its therapeutic potential.
Case Studies
Recent studies have highlighted various applications:
- A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed promising results in reducing depressive symptoms in rodent models when administered chronically .
- Another investigation into its effects on NMDA receptors revealed that modifications to the structure could enhance potency and selectivity for specific receptor subtypes, indicating a versatile pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
